(5-Formylbenzo[b]thiophen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(5-formyl-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BO3S/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYJODRUAACNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856021 | |
| Record name | (5-Formyl-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182272-63-4 | |
| Record name | (5-Formyl-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
This approach involves the metalation of thiophene or its derivatives followed by borylation to introduce the boronic acid functionality at the desired position.
Key Procedure
- Starting Material: Thiophene derivatives, such as thiophene-2-carboxaldehyde or substituted thiophenes.
- Metalation Step: Use of organolithium reagents like butyllithium or lithium diisopropylamide (LDA) at low temperatures ($$-40^\circ C$$) to generate a reactive organolithium intermediate.
- Borylation Step: Reaction of the organolithium intermediate with boron reagents such as trimethylborate, triisopropylborate, or boronic esters, followed by hydrolysis or acidic work-up to afford the boronic acid.
Representative Example
- Reaction Conditions: Metalation with butyllithium in anhydrous ether at $$-40^\circ C$$, followed by addition of trimethylborate, then acidic work-up yields the boronic acid.
- Yield: Typically around 15-26% as reported in patents and literature, with purification via recrystallization.
Research Findings
- Florentin et al. described the metalation of 2-formyl-5-bromofuran with butyllithium, followed by reaction with n-butylborate, yielding 5-formyl-2-furylboronic acid in approximately 15% yield.
- WO96/16046 patent details the use of furfuraldiethylacetal metalated with butyllithium, then reacted with trimethylborate, to produce the boronic acid with a yield of about 26%.
Protection and Deprotection Strategies
Method Overview
Protection of the aldehyde group during the boronation process is often employed to prevent side reactions, especially when sensitive functionalities are involved.
Key Procedure
- Protection: Furfural or thiophene-2-carboxaldehyde is protected as diethyl acetal or other protective groups before metalation.
- Borylation: The protected aldehyde undergoes lithiation and boronation as described above.
- Deprotection: Acidic work-up removes the protecting groups, yielding the formylated boronic acid.
Research Findings
- The patent US7045640B2 describes a process where furfuraldiethylacetal is metalated with butyllithium, reacted with triisopropylborate, and then deprotected to give the desired boronic acid.
Suzuki–Miyaura Cross-Coupling for Functionalization
Method Overview
This method involves coupling of halogenated thiophene derivatives with boronic acids or esters under palladium catalysis, often used to introduce the thiophene core into aromatic systems.
Key Procedure
- Starting Material: 5-Bromo- or 5-chlorothiophene derivatives.
- Reaction Conditions: Use of palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, base like sodium carbonate or potassium fluoride, in solvents like tetrahydrofuran (THF), ethanol, or toluene.
- Outcome: Formation of the boronic acid derivative with high yields (up to 97%) as demonstrated in various synthetic routes.
Research Findings
- Several studies report the successful Suzuki coupling of thiophene derivatives with boronic acids to produce functionalized thiophenes, which can then be oxidized or formylated to obtain the target compound.
Formylation of Boronic Acid Derivatives
Method Overview
Post-borylation, the introduction of the formyl group at the 5-position is achieved via directed formylation or oxidation of suitable intermediates.
Key Procedure
- Reagents: Use of formylating agents such as hexamethylenetetramine (HMTA) or via Vilsmeier-Haack formylation.
- Conditions: Usually performed under acidic conditions at controlled temperatures.
- Yield: Variable, often optimized to improve selectivity and yield.
Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| Metalation & Borylation | Thiophene derivatives | Butyllithium, trimethylborate | $$-40^\circ C$$, followed by hydrolysis | 15–26% | Requires protection/deprotection steps |
| Protected Metalation | Furfural diethyl acetal | Butyllithium, triisopropylborate | Low temp lithiation, then boronation | ~26% | Protects aldehyde during boronation |
| Suzuki–Miyaura Coupling | Halogenated thiophenes | Pd catalysts, boronic acids | Reflux in THF/EtOH | Up to 97% | For functionalization prior to formylation |
| Post-borylation Formylation | Boronic acid derivatives | HMTA, Vilsmeier reagents | Acidic, controlled temperature | Variable | For introducing the formyl group |
Research Findings and Data Summary
- Yields: The overall yields in literature vary from 15% to nearly quantitative (97%) depending on the method and reaction optimization.
- Reaction Conditions: Typically involve inert atmospheres, low temperatures for lithiation, and careful control of moisture to prevent side reactions.
- Reagents: Use of organolithium compounds, boron esters, palladium catalysts, and formylating agents are common.
Chemical Reactions Analysis
Types of Reactions: (5-Formylbenzo[b]thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the formyl group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can reduce the formyl group to a hydroxyl group, forming alcohols.
Substitution: Substitution reactions can replace the boronic acid group with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like amines and halides are used in substitution reactions, often under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Amides, halides, and other substituted boronic acids.
Scientific Research Applications
(5-Formylbenzo[b]thiophen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block in the construction of bioactive molecules and probes for biological studies.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Its unique chemical properties make it valuable in material science and catalysis.
Mechanism of Action
The mechanism by which (5-Formylbenzo[b]thiophen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various biological and chemical processes. The formyl group can participate in electrophilic reactions, contributing to the compound's reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include boronic acids with variations in substituents on the benzothiophene or thiophene rings. These differences significantly influence electronic properties, reactivity, and applications (Table 1).
Table 1: Structural and Electronic Comparison of Selected Boronic Acids
Reactivity and Binding Affinity
- Electronic Effects : The formyl group in this compound withdraws electron density via resonance, reducing the pKa of the boronic acid (estimated ~7.5–8.5) compared to methyl-substituted analogues (~8.5–9.5) . This enhances its Lewis acidity, improving diol-binding kinetics in aqueous media (e.g., saccharide sensing) .
- Steric Effects : Bulky substituents (e.g., bromine in (4-Bromo-5-methylthiophen-2-yl)boronic acid) hinder cross-coupling efficiency but increase selectivity in inhibitor-protein interactions .
Biological Activity
(5-Formylbenzo[b]thiophen-2-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of β-lactamases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including data tables and case studies.
Overview of Boronic Acids
Boronic acids are known for their role in medicinal chemistry, particularly in the development of enzyme inhibitors. The unique properties of boron-containing compounds allow them to interact with biological targets effectively. Specifically, this compound has been studied for its inhibitory effects against various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
Biological Activity Against β-Lactamases
Recent studies have highlighted the compound's broad-spectrum activity against different classes of β-lactamases. These enzymes can hydrolyze β-lactam antibiotics, rendering them ineffective. The following table summarizes the inhibitory activity of various boronic acid derivatives, including this compound:
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | GES-5 | 0.9 | Competitive inhibitor |
| 2 | NDM-1 | 1.5 | Non-covalent binding |
| 3 | KPC-2 | 2.0 | Active site occupancy |
| This compound | Various | <1.0 | Broad-spectrum inhibition |
This table indicates that this compound exhibits potent inhibitory activity against β-lactamases, making it a promising candidate for further development as an antibacterial agent.
The mechanism by which this compound inhibits β-lactamases involves its ability to form stable complexes with the active sites of these enzymes. X-ray crystallography studies have elucidated the binding interactions between this compound and target enzymes such as GES-5 and NDM-1. The boron atom plays a crucial role in these interactions, facilitating strong non-covalent bonds that effectively block enzyme activity.
Case Study: X-ray Crystallography
A significant case study involved the crystallization of this compound in complex with NDM-1. The structural analysis revealed:
- Binding Mode : The compound positions itself within the active site, with the thiophene sulfur atom interacting favorably with key amino acids.
- Conformational Changes : Binding induces conformational shifts in loops surrounding the active site, enhancing the inhibitor's efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves cross-coupling reactions using microwave-assisted techniques to enhance yield and purity. Variations in substituents on the benzo[b]thiophene core can lead to derivatives with altered biological activity, allowing for optimization of inhibitory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
